Human 15-Lipoxygenase-1 Inhibition: Superior Potency vs. the Pan-LOX Inhibitor NDGA
This compound inhibits human 15-lipoxygenase-1 (15-LOX-1) with an IC₅₀ of 18.6 µM (1.86 × 10⁴ nM), as determined by reduction in conversion of linoleic acid to 13(S)-HpODE [1]. In comparison, the widely used pan-lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits a 15-LOX-1 IC₅₀ of approximately 30 µM under comparable in vitro conditions . The benzodioxane-containing allylic alcohol thus demonstrates a ~1.6-fold potency advantage over NDGA against this specific LOX isoform, while the Medical University of Lublin record further annotates the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].
| Evidence Dimension | 15-LOX-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.6 µM (human recombinant 15-LOX-1) |
| Comparator Or Baseline | NDGA: IC₅₀ ≈ 30 µM (human 15-LOX-1) |
| Quantified Difference | ~1.6-fold greater potency (18.6 vs. 30 µM) |
| Conditions | Target compound: human 15-LOX-1, linoleic acid → 13(S)-HpODE, 10 min incubation [1]; NDGA: human 15-LOX-1, UV-Vis cuvette assay |
Why This Matters
For research programs requiring a 15-LOX-1 inhibitor with improved potency over the generic pan-LOX inhibitor NDGA, this compound offers a measurable advantage while providing a distinct benzodioxane chemotype for structure-activity relationship diversification.
- [1] BindingDB. (2018). BDBM50206315 (CHEMBL2356181) – IC50: 1.86E+4 nM for Human 15-LOX-1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50206315 View Source
- [2] Medical University of Lublin. (n.d.). Record details – MeSH Concept M0014961: Lipoxygenase inhibitor. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
